Methyl 2-amino-2-cyanoacetate
Description
Significance in Contemporary Chemical Research
The significance of Methyl 2-amino-2-cyanoacetate in modern chemical research is underscored by its role as a key precursor in the development of a diverse array of functional molecules. Its unique structural features, with nucleophilic and electrophilic centers in close proximity, allow it to participate in a variety of chemical transformations. evitachem.com This reactivity is harnessed in contemporary research for several key applications:
Medicinal Chemistry: The scaffold of this compound is a valuable starting point for the synthesis of compounds with potential therapeutic applications. Researchers are exploring its use in creating novel heterocyclic compounds that form the core of many pharmaceutical agents. evitachem.com For instance, derivatives of this compound are being investigated for their potential as antimicrobial and anticancer agents. scielo.org.mx The amino and cyano groups can be readily transformed to generate libraries of compounds for drug discovery programs.
Materials Science: Beyond pharmaceuticals, this compound is finding utility in the development of advanced materials. Its functional groups can be polymerized or incorporated into larger structures to create polymers and resins with tailored properties, such as enhanced thermal stability and chemical resistance. Recent research has also explored the nonlinear optical (NLO) properties of crystals grown from cyanoacetate (B8463686) derivatives, suggesting potential applications in optoelectronics. researchgate.net
Astrochemistry: In a distinct area of research, derivatives of this compound, such as methyl cyanoacetate, are considered candidates for astronomical detection. The presence of both an ester and a cyano group makes it a molecule of interest in the study of complex organic molecules in the interstellar medium. frontiersin.org
The table below summarizes some of the key research areas where this compound and its derivatives are making a significant impact.
| Research Area | Significance of this compound Derivatives |
| Medicinal Chemistry | Precursor to heterocyclic compounds with potential antimicrobial and anticancer activities. evitachem.comscielo.org.mx |
| Materials Science | Building block for polymers and resins with enhanced properties; development of NLO crystals. researchgate.net |
| Astrochemistry | Studied as a complex organic molecule for potential detection in the interstellar medium. frontiersin.org |
Scope and Relevance as a Synthetic Intermediate
This compound's primary role in organic synthesis is that of a versatile intermediate. Its geminal amino and cyano groups on a carbon atom activated by a methyl ester function allow for a wide range of synthetic manipulations. This has made it a go-to reagent for the efficient construction of complex molecular frameworks, particularly heterocyclic compounds.
A significant application of this compound is in multicomponent reactions (MCRs) , which are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. tandfonline.com This compound is an ideal substrate for MCRs, leading to the rapid assembly of diverse and complex molecules. researchgate.net
One of the most prominent uses of this intermediate is in the Gewald thiophene (B33073) synthesis . This reaction involves the condensation of a ketone or aldehyde, an active methylene (B1212753) compound like this compound, and elemental sulfur to produce highly substituted 2-aminothiophenes. nih.gov These thiophene derivatives are themselves important intermediates in medicinal chemistry.
Furthermore, this compound is employed in the synthesis of a variety of other heterocyclic systems, including:
Pyridines: It can be used to construct substituted pyridine (B92270) rings, which are prevalent in many biologically active compounds. researchgate.net
Quinolines: Through reactions like the Friedländer annulation, it serves as a key building block for the synthesis of 2-aminoquinolines, a scaffold found in numerous pharmaceuticals. nih.gov
Pyrimidines and Imidazoles: The reactive nature of the compound allows for its cyclization with various reagents to form pyrimidine (B1678525) and imidazole (B134444) rings, which are fundamental structures in nucleic acids and many drugs. evitachem.com
The following table details some of the key reactions and resulting heterocyclic systems synthesized from this compound.
| Reaction Type | Reactants | Resulting Heterocyclic System |
| Gewald Synthesis | Ketone/Aldehyde, Elemental Sulfur | 2-Aminothiophenes nih.gov |
| Friedländer Annulation | 2-Aminobenzaldehydes | 2-Aminoquinolines nih.gov |
| Condensation/Cyclization | Various electrophiles | Pyridines, Pyrimidines, Imidazoles evitachem.comresearchgate.net |
Historical Context of Related Cyanoacetate Chemistry
The utility of this compound is built upon a rich history of reactions involving the broader class of cyanoacetic acid esters. The chemistry of these compounds is largely defined by the reactivity of the active methylene group situated between the electron-withdrawing nitrile and ester groups.
A cornerstone reaction in this area is the Knoevenagel condensation , first reported by Emil Knoevenagel in 1894. scielo.org.mx This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as ethyl cyanoacetate, in the presence of a basic catalyst. rsc.orgtandfonline.com The Knoevenagel condensation has become a fundamental tool for carbon-carbon bond formation in organic synthesis and is widely used to prepare α,β-unsaturated compounds, which are versatile intermediates for a variety of other transformations. sciensage.info
Another historically significant reaction is the Thorpe reaction , discovered by Jocelyn Field Thorpe in 1904. mdpi.com This is a base-catalyzed self-condensation of aliphatic nitriles to form enamines. wikipedia.org A crucial intramolecular variant is the Thorpe-Ziegler reaction , which utilizes a dinitrile to form a cyclic ketone after acidic hydrolysis and is conceptually related to the Dieckmann condensation. wikipedia.orglscollege.ac.in These reactions laid the groundwork for understanding the reactivity of the nitrile group in cyanoacetate derivatives.
The preparation of cyanoacetic acid itself, the parent compound of its esters, has been known for a long time, typically involving the reaction of chloroacetate (B1199739) salts with sodium cyanide followed by acidification. wikipedia.orglookchem.comorgsyn.org The development of these fundamental synthetic methods and named reactions involving cyanoacetates paved the way for the exploration and application of more complex derivatives like this compound in modern organic synthesis.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-2-cyanoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c1-8-4(7)3(6)2-5/h3H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCVOLORCOVKGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70576489 | |
| Record name | Methyl 3-nitriloalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70576489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52486-70-1 | |
| Record name | Methyl 3-nitriloalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70576489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 2 Amino 2 Cyanoacetate and Its Derivatives
Reduction Strategies for Amine Introduction
A primary challenge in the synthesis of methyl 2-amino-2-cyanoacetate is the selective introduction of the amino group. Reduction of precursor molecules is a common and effective approach.
Reduction of 2-Cyano-2-(hydroxyimino)acetate Derivatives
One prominent method for synthesizing this compound involves the reduction of methyl 2-cyano-2-(hydroxyimino)acetate. rsc.org This precursor is synthesized by the oximation of methyl 2-cyanoacetate. rsc.org The subsequent reduction of the hydroxyimino group (an oxime) to a primary amine is a critical step. mdpi.comjove.com
Catalytic hydrogenation is a widely employed technique for this transformation. mdpi.comresearchgate.net Various catalysts, including noble metals like platinum and palladium, as well as non-noble metals such as Raney nickel, are effective for this purpose. mdpi.com The choice of catalyst and reaction conditions (e.g., temperature, pressure) is crucial for achieving high selectivity and yield, as over-reduction can lead to undesired side products. mdpi.comnih.gov For instance, the reduction of oximes can sometimes yield secondary amines as byproducts. mdpi.com
Alternative reduction methods include the use of metal hydrides like lithium aluminum hydride (LiAlH₄). jove.com However, catalytic hydrogenation is often preferred due to its milder reaction conditions and improved safety profile. mdpi.com
A schematic representation of this synthesis is as follows:
Step 1: Oximation Methyl 2-cyanoacetate is reacted to form methyl 2-cyano-2-(hydroxyimino)acetate. rsc.org
Step 2: Reduction The resulting oxime is then reduced to yield this compound. rsc.org
Chemoselective Nitrile Reduction within Cyanoacetate (B8463686) Frameworks
Another important strategy involves the chemoselective reduction of the nitrile group in substituted cyanoacetate frameworks. This approach is particularly relevant for the synthesis of derivatives where the cyanoacetate core is already elaborated. The key challenge lies in reducing the nitrile to an amine without affecting other sensitive functional groups that may be present in the molecule, such as esters or amides. nih.govresearchgate.netrsc.org
Catalytic hydrogenation is a powerful tool for this purpose. wikipedia.org Catalysts like Raney nickel and palladium on carbon (Pd/C) can be used to selectively reduce the nitrile group. researchgate.netrsc.org The choice of catalyst and reaction conditions, including solvent and the presence of additives, can significantly influence the selectivity of the reduction. researchgate.netwikipedia.org For example, using a Raney Nickel catalyst under hydrogen pressure has been shown to be effective for the chemoselective reduction of a nitrile in the presence of an amide. rsc.org
Other reducing agents have also been explored for this transformation. Diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride (B1222165) has been shown to reduce a variety of nitriles, and under specific conditions, can selectively reduce a nitrile in the presence of an ester group. nih.gov This highlights the importance of reagent selection in achieving the desired chemoselectivity.
Table 1: Comparison of Reduction Methods for Amine Introduction
| Method | Precursor | Key Reagents/Catalysts | Advantages | Challenges |
|---|---|---|---|---|
| Reduction of Oxime | Methyl 2-cyano-2-(hydroxyimino)acetate | H₂/Raney Ni, H₂/Pd, H₂/Pt, LiAlH₄ mdpi.comjove.com | Readily available starting material. researchgate.net | Potential for over-reduction and side-product formation. mdpi.comnih.gov |
| Chemoselective Nitrile Reduction | Substituted Methyl Cyanoacetates | H₂/Raney Ni, H₂/Pd/C, Diisopropylaminoborane/LiBH₄ nih.govresearchgate.netrsc.org | Allows for late-stage introduction of the amine group in complex molecules. | Requires careful control of reaction conditions to avoid reduction of other functional groups. nih.govrsc.org |
Multicomponent Reaction Approaches for Analogues and Derivatives
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules, including analogues and derivatives of this compound. researchgate.netnih.govmdpi.com These reactions involve the combination of three or more starting materials in a single pot to form a product that contains portions of all the reactants. researchgate.net
Knoevenagel Condensation-Based Routes (using related cyanoacetates)
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis and is frequently employed in multicomponent reactions involving active methylene (B1212753) compounds like ethyl cyanoacetate or malononitrile (B47326). acs.orgtandfonline.comscielo.br While not directly producing this compound, these routes are crucial for synthesizing a wide array of its derivatives.
In a typical Knoevenagel condensation, an aldehyde or ketone reacts with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond. tandfonline.com This reaction is often the initial step in a cascade or one-pot sequence leading to highly functionalized heterocyclic systems. rsc.orgresearchgate.net For instance, a one-pot reaction of an aromatic aldehyde, malononitrile or ethyl cyanoacetate, and barbituric acid can yield pyranopyrimidine derivatives. rsc.org
The versatility of the Knoevenagel condensation allows for the incorporation of diverse structural motifs into the final products by varying the aldehyde and the active methylene compound. unifap.brresearchgate.net
Cascade and One-Pot Reaction Strategies
Cascade and one-pot reactions are highly efficient synthetic strategies that combine multiple reaction steps in a single reaction vessel, avoiding the need for isolation and purification of intermediates. nih.govamanote.comresearchgate.netbeilstein-journals.org These approaches are particularly valuable for the synthesis of complex derivatives of this compound.
These strategies often initiate with a Knoevenagel condensation, followed by subsequent reactions such as Michael additions and intramolecular cyclizations. researchgate.net For example, a one-pot synthesis of N-amino-3-cyano-2-pyridone derivatives involves the reaction of cyanoacetohydrazide, an activated nitrile substrate (like ethyl cyanoacetate), and an aromatic aldehyde. This sequence proceeds through a Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization steps. researchgate.net
The development of one-pot syntheses for functionalized amino esters and related heterocyclic systems demonstrates the power of this approach in rapidly building molecular complexity from simple starting materials. nih.govresearchgate.net
Table 2: Examples of Multicomponent Reactions for Derivative Synthesis
| Reaction Type | Key Reactants | Catalyst/Conditions | Product Class |
|---|---|---|---|
| Knoevenagel Condensation-Based MCR | Aromatic Aldehyde, Ethyl Cyanoacetate, Barbituric Acid rsc.org | Ethanol (B145695), 25 °C | Pyranopyrimidines rsc.org |
| Cascade Reaction | Cyanoacetohydrazide, Ethyl Cyanoacetate, Aromatic Aldehyde researchgate.net | Piperidine (B6355638), Water/Ethanol | N-amino-3-cyano-2-pyridones researchgate.net |
Green Chemistry Principles in Synthetic Protocols
The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its derivatives to minimize environmental impact and enhance sustainability. dergipark.org.trajgreenchem.com This involves the use of environmentally benign solvents, energy-efficient reaction conditions, and the development of catalytic processes that reduce waste. dergipark.org.trnih.gov
Solvent-Free Reaction Conditions
Solvent-free synthesis has emerged as a cornerstone of green chemistry, aimed at reducing volatile organic compound (VOC) emissions and simplifying purification processes. In the context of this compound derivatives, this is often achieved through Knoevenagel condensation reactions where an active methylene compound like ethyl or methyl cyanoacetate reacts with various aldehydes.
These reactions are frequently conducted by milling the reactants together or by using a catalytic amount of a substance on a solid support or in a neat mixture. researchgate.net For instance, the condensation of aromatic aldehydes with methyl cyanoacetate can be effectively catalyzed by natural minerals such as calcite or fluorite when milled together, producing (E)-α-cyanocinnamic esters in good to excellent yields. researchgate.net Similarly, organic-inorganic hybrid materials prepared from imidazolium (B1220033) salts have proven to be active and reusable organocatalysts for the Knoevenagel condensation of aromatic aldehydes with ethyl cyanoacetate under solvent-free conditions. uab.cat
Another approach involves pairing solvent-free conditions with an energy source like microwave or infrared irradiation. The reaction of aldehydes, malononitrile, and ethyl acetoacetate (B1235776) can be promoted by infrared irradiation under solvent-free conditions to produce 2-amino-3-cyano-4H-pyran derivatives in high yields (98%) within minutes. scielo.org.mx Triphenylphosphine has also been identified as a mild and efficient catalyst for the solvent-free Knoevenagel condensation of aldehydes with ethyl cyanoacetate, a method that is further enhanced by microwave irradiation. organic-chemistry.org Other catalysts successfully employed in solvent-free Knoevenagel condensations involving ethyl cyanoacetate include ammonium (B1175870) acetate (B1210297) and piperazine, often coupled with microwave assistance to achieve rapid and high-yielding synthesis. researchgate.net The fusion method, which involves heating arylamines with an excess of ethyl cyanoacetate at high temperatures (e.g., 150 °C) without a solvent, is a direct way to prepare cyanoacetanilide derivatives. tubitak.gov.tr
Table 1: Examples of Solvent-Free Synthesis of Cyanoacetate Derivatives
| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| Aromatic Aldehydes + Methyl Cyanoacetate | Calcite or Fluorite (milling) | (E)-α-Cyanocinnamic Esters | Good to Excellent | researchgate.net |
| Aromatic Aldehydes + Ethyl Cyanoacetate | Imidazolium-based hybrid organocatalysts | Substituted Alkenes | High | uab.cat |
| Aldehydes + Malononitrile + Ethyl Acetoacetate | Ammonium Hydroxide / Infrared Irradiation | 4H-Pyran Derivatives | 98% | scielo.org.mx |
| Aldehydes + Ethyl Cyanoacetate | Triphenylphosphine | (E)-α-Cyanoacrylates | Excellent | organic-chemistry.org |
| Aldehydes + Ethyl Cyanoacetate | Ammonium Acetate / Microwave | Knoevenagel Adducts | High | tandfonline.com |
| Aromatic Amines + Ethyl Cyanoacetate | Fusion at 150 °C | Cyanoacetanilide Derivatives | Not specified | tubitak.gov.tr |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has become a transformative technique, significantly accelerating reaction rates and often improving yields compared to conventional heating methods. This technology has been extensively applied to the synthesis of derivatives from methyl cyanoacetate.
The Knoevenagel condensation, a key reaction for C-C bond formation, benefits greatly from microwave irradiation. tandfonline.comunifap.br Sustainable protocols have been developed using this technique under solvent-free conditions with environmentally friendly catalysts. For example, the condensation of various aldehydes with ethyl cyanoacetate using ammonium acetate as a catalyst proceeds rapidly under microwave irradiation without any solvent, offering a high-yielding and fast method. researchgate.nettandfonline.com Porous calcium hydroxyapatite (B223615) has also been used as an effective, reusable catalyst for the Knoevenagel condensation of aldehydes with ethyl cyanoacetate under solvent-free microwave conditions, achieving high yields in short reaction times. mdpi.com
Microwave heating is also effective in solvent-based systems. The synthesis of Knoevenagel adducts from aromatic aldehydes and methyl cyanoacetate can be performed in ethanol or a saturated NaCl solution with triethylamine (B128534) as a catalyst, yielding products in 70-90% and 90-99% respectively, within 35 minutes. unifap.br Beyond simple condensation, microwaves facilitate the construction of complex heterocyclic systems. For instance, substituted 2-aminobenzothiazole (B30445) salicylidenes were synthesized efficiently in 5 minutes under microwave conditions, a significant improvement over conventional reflux methods that take hours. mdpi.com Similarly, the synthesis of 4H-pyran derivatives through a one-pot reaction of aromatic aldehydes, malononitrile, and ethyl acetoacetate is accelerated using an ionic liquid in water under microwave irradiation, with reactions completing in 1-4 minutes. frontiersin.org
Table 2: Microwave-Assisted Synthesis of Cyanoacetate Derivatives
| Reactants | Catalyst/Solvent | Product Type | Yield | Time | Reference |
|---|---|---|---|---|---|
| Aldehydes + Ethyl Cyanoacetate | Ammonium Acetate / Solvent-Free | Knoevenagel Adducts | High | Short | researchgate.nettandfonline.com |
| Aldehydes + Ethyl Cyanoacetate | Porous Calcium Hydroxyapatite / Solvent-Free | Knoevenagel Adducts | High | 2 min | mdpi.com |
| Aromatic Aldehydes + Methyl Cyanoacetate | Triethylamine / Ethanol | Knoevenagel Adducts | 70-90% | 35 min | unifap.br |
| Aromatic Aldehydes + Malononitrile + Ethyl Acetoacetate | Ionic Liquid / Water | 4H-Pyran Derivatives | Excellent | 1-4 min | frontiersin.org |
| 2-Aminobenzothiazole + 2-Hydroxy-5-nitrobenzaldehyde | Methanol | Substituted Salicylidenes | 73-83% | 5 min | mdpi.com |
Ultrasound-Mediated Transformations
The application of ultrasonic waves in chemical synthesis, known as sonochemistry, offers a powerful alternative to traditional methods by enhancing reaction rates and yields through acoustic cavitation. usp.br This technique has been successfully employed in the synthesis of various heterocyclic derivatives from cyanoacetate precursors.
Ultrasound irradiation can promote reactions under catalyst-free conditions. A facile and catalyst-free synthesis of 6H-1-benzopyrano[4,3-b]quinolin-6-ones has been achieved by reacting 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with aromatic amines under ultrasound. nih.gov Similarly, an efficient protocol for synthesizing quinoxaline (B1680401) derivatives from the reaction of 1,2-diamines and 1,2-dicarbonyl compounds has been developed using ultrasound irradiation without a catalyst. researchgate.net
In many cases, ultrasound is used in conjunction with a catalyst to create highly efficient and green synthetic routes. The synthesis of novel isoxazole (B147169) derivatives was accomplished through a three-component reaction of pyrazole (B372694) aldehydes, methyl 4-methyl-3-oxovalerate, and hydroxylamine (B1172632) hydrochloride using pyridine (B92270) as an organocatalyst in an aqueous ethanolic solution, with ultrasound proving superior to conventional methods in both yield and reaction time. nih.gov Green biocatalysts, such as chitosan-based hydrogels, have been used to synthesize thiazole (B1198619) derivatives under ultrasonic irradiation, offering mild conditions, quick reaction times, and high yields. acs.org This methodology highlights the synergy between ultrasound and green catalysis, allowing the catalyst to be reused multiple times without significant loss of activity. acs.org The synthesis of 2-amino pyrimidine (B1678525) derivatives has also been achieved via ultrasound-promoted condensation of enones with guanidine (B92328) hydrochloride, showcasing the versatility of this energy source. nih.gov
Aqueous Media Synthesis
The use of water as a solvent for organic reactions is a primary goal of green chemistry due to its non-toxic, non-flammable, and abundant nature. Syntheses involving this compound and its precursors have been adapted to aqueous media, often leading to improved reaction rates and simplified product isolation.
Multicomponent reactions for the synthesis of heterocyclic compounds are particularly well-suited for aqueous conditions. For example, the synthesis of 4H-pyran derivatives from aromatic aldehydes, malononitrile, and ethyl acetoacetate can be carried out in water using an ionic liquid catalyst under microwave irradiation. frontiersin.org This method provides excellent yields in a very short time. frontiersin.org A one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones from β-keto esters, urea (B33335), and aldehydes has been described in water, highlighting another green application. researchgate.net
The Knoevenagel condensation has also been successfully performed in aqueous media. unifap.brresearchgate.net Using KOH as a catalyst and microwave irradiation as a heating source, a variety of polyfunctionalized olefins were synthesized from cyanoacetic acid and aldehydes in water with good yields (65-97%). researchgate.net Another protocol uses a saturated sodium chloride solution for the microwave-assisted Knoevenagel condensation between aldehydes and cyanoacetamide, resulting in high yields of 90-99%. unifap.br These examples demonstrate that water is a viable and often advantageous medium for synthesizing a range of derivatives from cyanoacetate starting materials.
Catalyst-Free or Environmentally Benign Catalysis
A major thrust in modern synthetic chemistry is the reduction or elimination of toxic and expensive catalysts. This has led to the development of catalyst-free reactions and the use of environmentally benign, often recyclable, catalytic systems.
Catalyst-Free Synthesis: Several synthetic transformations involving cyanoacetate derivatives have been achieved without any catalyst, often facilitated by energy sources like ultrasound or by leveraging the inherent reactivity of the substrates. The ultrasound-mediated synthesis of 6H-1-benzopyrano[4,3-b]quinolin-6-ones and quinoxaline derivatives represents a significant advance in catalyst-free methods. nih.govresearchgate.net Additionally, metal- and catalyst-free conditions have been applied to the ultrasound-assisted synthesis of 1,2,4-thiadiazole (B1232254) and triazole derivatives in water, further underscoring the potential of combining green solvents with catalyst-free approaches. nih.gov
Environmentally Benign Catalysis: Where catalysts are necessary, the focus has shifted to those that are non-toxic, abundant, and recyclable.
Mineral Catalysts: Naturally occurring minerals like calcite (calcium carbonate) and fluorite (calcium fluoride) have been shown to effectively catalyze the Knoevenagel condensation between aromatic aldehydes and methyl cyanoacetate under solvent-free milling conditions. researchgate.net
Heterogeneous Catalysts: Porous calcium hydroxyapatite, a material related to the mineral component of bone, serves as a highly efficient and reusable catalyst for the Knoevenagel condensation under solvent-free microwave conditions. mdpi.com Similarly, 4-(dimethylamino)pyridine (DMAP) immobilized on mesoporous silica (B1680970) supports creates a stable, recyclable hybrid catalyst for the same reaction. nih.gov
Organocatalysts: Triphenylphosphine, a common and relatively benign organocatalyst, efficiently promotes the Knoevenagel condensation under mild, solvent-free conditions. organic-chemistry.org
Biocatalysts: Modified biopolymers offer a sustainable catalytic platform. A terephthalohydrazide chitosan (B1678972) Schiff's base hydrogel has been developed as an eco-friendly and reusable biocatalyst for synthesizing thiazole derivatives under ultrasound irradiation. acs.org
These approaches, which either eliminate the need for a catalyst or employ green alternatives, are critical for the development of sustainable synthetic routes to valuable chemical compounds. nih.govrsc.org
Reactivity and Transformational Chemistry of Methyl 2 Amino 2 Cyanoacetate
Role as a Versatile Synthetic Building Block and Synthon
The strategic placement of the amino, cyano, and ester functionalities makes methyl 2-amino-2-cyanoacetate a valuable synthon in organic synthesis. These groups not only allow for a variety of chemical transformations but also influence the reactivity of each other. The electron-withdrawing nature of the cyano and ester groups, for instance, significantly activates the adjacent methylene (B1212753) group, enhancing its acidity and nucleophilicity. easetolearn.com This inherent reactivity has been harnessed in numerous synthetic strategies to construct diverse molecular architectures.
The primary amine group in this compound possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. chemguide.co.uk This nucleophilicity allows it to readily attack electrophilic centers, forming new carbon-nitrogen or heteroatom-nitrogen bonds. The reactivity of the amine can be modulated by the electronic environment and steric factors. masterorganicchemistry.com
Reactions involving the amine functionality are fundamental to its role as a building block. For example, it can undergo N-alkylation and N-acylation reactions. A common transformation is N-methylation, which can be achieved through methods like reductive amination using formaldehyde (B43269) in the presence of a reducing agent.
Table 1: Examples of Reactions at the Amine Functionality
| Reaction Type | Reagents | Product Type |
| N-Methylation | Formaldehyde, Sodium Cyanoborohydride | N-methylated derivative |
| Acylation | Acyl chlorides, Acid anhydrides | N-acyl derivatives |
| Reaction with Halogenoalkanes | Bromoethane | Secondary and tertiary amines, Quaternary ammonium (B1175870) salts chemguide.co.uk |
The cyano (nitrile) group is a versatile functional group that can participate in a variety of chemical transformations. It can act as an electrophile at the carbon atom and can also be hydrolyzed, reduced, or participate in cycloaddition reactions. noaa.gov The cyano group's strong electron-withdrawing character also influences the reactivity of the rest of the molecule. wikipedia.org
Key reactions involving the cyano group include:
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid or an amide. noaa.gov
Reduction: Hydrogenation of the nitrile group can lead to the formation of a primary amine.
Cyclization Reactions: The nitrile group is often a key participant in the formation of heterocyclic rings, where it can be attacked by an internal nucleophile.
The methylene group in this compound is flanked by two electron-withdrawing groups (the cyano and the ester groups), which significantly increases the acidity of its protons. easetolearn.com This "active methylene" character makes it a strong nucleophile after deprotonation by a base. This reactivity is central to its utility in carbon-carbon bond-forming reactions. wikipedia.org
One of the most important reactions involving the activated methylene group is the Knoevenagel condensation. In this reaction, the deprotonated this compound acts as a nucleophile, attacking an aldehyde or ketone to form a new carbon-carbon double bond. scielo.brscielo.br
Table 2: Reactivity of Functional Groups in this compound
| Functional Group | Nature of Reactivity | Common Reactions |
| Amine (-NH2) | Nucleophilic | Alkylation, Acylation, Cyclization |
| Cyano (-CN) | Electrophilic (at C), Participates in cycloadditions | Hydrolysis, Reduction, Cyclization noaa.gov |
| Activated Methylene (-CH-) | Nucleophilic (as carbanion) | Knoevenagel Condensation, Michael Addition wikipedia.orgeasetolearn.com |
Applications in Complex Heterocyclic Compound Synthesis
The multifunctional nature of this compound makes it an ideal starting material for the synthesis of a wide variety of heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry and materials science.
This compound and its derivatives are extensively used in the synthesis of pyrimidines and their fused analogs. google.com The synthesis often involves the condensation of the active methylene compound with a reagent containing a urea (B33335) or amidine functionality. For instance, reaction with urea can lead to the formation of 4-amino-2,6-dihydroxypyrimidine. google.com Subsequent modifications, such as chlorination followed by methoxylation, can yield compounds like 4-amino-2,6-dimethoxypyrimidine. google.com
The synthesis of fused pyrimidine (B1678525) systems, such as thieno[2,3-d]pyrimidines, also frequently employs aminothiophene derivatives derived from precursors related to this compound. nih.gov These compounds have shown a range of biological activities, including acting as kinase inhibitors. georganics.sk The cyclization of 2-aminothiophene-3-carbonitriles with various nitriles is a common strategy to access these fused systems. nih.gov
This compound is a key reagent in the Gewald reaction, a powerful method for the synthesis of 2-aminothiophenes. nih.gov This multicomponent reaction typically involves the condensation of an α-cyano ester with a ketone or aldehyde and elemental sulfur in the presence of a base. The resulting 2-aminothiophene-3-carboxylates are themselves versatile intermediates for the synthesis of other complex heterocycles. georganics.sk
Variations of the Gewald reaction allow for the synthesis of a diverse range of substituted thiophenes. For example, the reaction of methyl ketones with methyl cyanoacetate (B8463686) and sulfur can yield various 2-aminothiophenes. researchgate.net These thiophene (B33073) derivatives are important building blocks for pharmaceuticals and agrochemicals. google.com
Pyrazole (B372694) and Fused Pyrazole Systems
This compound is a versatile precursor in the synthesis of various pyrazole and fused pyrazole systems. These nitrogen-containing heterocycles are of significant interest due to their diverse biological activities. The synthesis of these compounds often involves cyclocondensation reactions with hydrazine (B178648) derivatives.
One of the primary methods for synthesizing 3(5)-aminopyrazoles is the condensation of β-ketonitriles with hydrazines. In this process, a hydrazone is initially formed through a nucleophilic attack of the hydrazine on the carbonyl group. Subsequent addition of the other nitrogen atom of the hydrazine to the nitrile carbon leads to cyclization and the formation of the pyrazole ring.
Another significant route to 3(5)-aminopyrazoles involves the condensation of α,β-unsaturated nitriles with hydrazines. The presence of a suitable leaving group on the alkene component of the dielectrophilic partner facilitates the formation of the aromatic heterocyclic ring. For instance, the reaction of methyl hydrazine with ethyl 2-cyano-3-ethoxyacrylate can lead to the formation of either 5-aminopyrazole or 3-aminopyrazole (B16455) derivatives, depending on the reaction conditions. Thermodynamic conditions tend to favor the 5-aminopyrazole, while kinetic control can lead to the 3-aminopyrazole isomer.
Furthermore, multicomponent reactions provide an efficient and straightforward approach to constructing pyrazole and fused pyrazole scaffolds. For example, a three-component reaction involving enaminones, benzaldehyde, and hydrazine hydrochloride, or a four-component reaction that also includes ethyl cyanoacetate, can be employed for the synthesis of polyfunctionally substituted pyrazoles and pyrazolo[3,4-b]pyridines in an aqueous medium.
The reactivity of the cyano group in this compound and its derivatives is central to these transformations. Nucleophilic attack on the carbon atom of the nitrile is a key step in the synthesis of a wide array of heterocycles. wikipedia.org
Below is a table summarizing examples of pyrazole and fused pyrazole syntheses involving precursors related to this compound:
| Reactants | Product | Key Features of Synthesis |
| β-Ketonitriles and Hydrazines | 3(5)-Aminopyrazoles | Two-step process involving hydrazone formation followed by cyclization. |
| α,β-Unsaturated Nitriles and Hydrazines | 3(5)-Aminopyrazoles | Formation of the pyrazole ring is facilitated by a leaving group on the alkene. |
| Enaminones, Benzaldehyde, Hydrazine-HCl, and Ethyl Cyanoacetate | Polyfunctionally Substituted Pyrazoles and Pyrazolo[3,4-b]pyridines | One-pot multicomponent reaction in water. |
| Ethyl Cyanoacetate and Hydrazine Hydrate (B1144303) | Cyanoacetic Acid Hydrazide | A key intermediate for further heterocyclic synthesis. |
| N-Benzylidene of Cyanoacetohydrazide and Ethyl Cyanoacetate | Pyrimidine Derivative | Condensation reaction leading to a fused heterocyclic system. researchgate.net |
Pyridine (B92270) and Fused Pyridine Scaffolds
This compound and its derivatives are valuable building blocks for the synthesis of a variety of pyridine and fused pyridine scaffolds. These nitrogen-containing heterocyclic systems are prevalent in many biologically active compounds and functional materials.
One common strategy for constructing the pyridine ring is through multicomponent reactions. These reactions offer an efficient and atom-economical approach to complex molecules from simple starting materials. For instance, the reaction of aldehydes, malononitrile (B47326), and this compound can lead to the formation of highly substituted pyridines.
The reactivity of the active methylene group in this compound, flanked by the amino and cyano groups, allows it to participate in condensation reactions. This reactivity is crucial for the formation of the pyridine ring.
Fused pyridine systems, such as pyrazolo[3,4-b]pyridines, can also be synthesized using this compound derivatives. As mentioned previously, a four-component reaction of enaminones, benzaldehyde, hydrazine hydrochloride, and ethyl cyanoacetate provides a straightforward route to these fused heterocycles. This reaction highlights the versatility of cyanoacetate derivatives in constructing complex heterocyclic frameworks in a single step.
The synthesis of dihydropyridone derivatives can be achieved through the condensation of ethyl cyanoacetate with saturated methyl ketones or methyl aryl ketones. This reaction proceeds via a Knoevenagel condensation, resulting in the formation of the pyridone ring system. researchgate.net
The following table provides examples of pyridine and fused pyridine syntheses utilizing this compound or related compounds:
| Reactants | Product | Key Features of Synthesis |
| Aldehydes, Malononitrile, this compound | Highly Substituted Pyridines | Multicomponent reaction approach. |
| Enaminones, Benzaldehyde, Hydrazine-HCl, Ethyl Cyanoacetate | Pyrazolo[3,4-b]pyridines | One-pot, four-component synthesis in water. |
| Ethyl Cyanoacetate, Saturated Methyl Ketones/Methyl Aryl Ketones | Dihydropyridone Derivatives | Condensation reaction involving a Knoevenagel-type mechanism. researchgate.net |
| Hydrazide-hydrazone derivatives, Malononitrile/Ethyl Cyanoacetate | Pyridine Derivatives | Reaction with active methylene reagents to form the pyridine ring. mdpi.com |
Chromene Derivatives via Multicomponent Reactions
While the primary focus of this article is on nitrogen-containing heterocycles, it is worth noting that the reactivity of this compound and its analogs extends to the synthesis of oxygen-containing heterocycles like chromenes, often through multicomponent reactions. These reactions are highly efficient for building molecular complexity.
Other Nitrogen-Containing Heterocycles
The versatility of this compound as a synthon extends to the preparation of a diverse range of other nitrogen-containing heterocycles beyond pyrazoles and pyridines. Its unique combination of functional groups—amine, nitrile, and ester—provides multiple reaction sites for cyclization and functionalization.
For instance, derivatives of this compound, such as cyanoacetylhydrazine, are key starting materials for the synthesis of 1,2,4-triazine (B1199460) derivatives. The reaction of cyanoacetylhydrazine with ω-bromo-(4-methyl-acetophenone) followed by reaction with diazonium salts can yield 3-(α-hydrazo-acetonitrilo)-1,2,4-triazine derivatives. mdpi.com
Furthermore, the reaction of β-cyano esters with an excess of hydrazine hydrate can lead to the formation of 6-hydrazinopyridazine-3-one derivatives. researchgate.net This reaction demonstrates the ability of the cyano and ester functionalities to participate in the formation of six-membered heterocyclic rings. Under certain conditions with a limited amount of hydrazine, unexpected and more complex ring systems, such as dipyrrolo[1,2-b:1′,2′-e] chim.itresearchgate.netrsc.orgresearchgate.nettetrazine, have been isolated, showcasing the intricate reactivity of these precursors. researchgate.net
The reactivity of the hydrazide-hydrazone derivatives obtained from cyanoacetylhydrazine can be further exploited. For example, their reaction with active methylene compounds like malononitrile or ethyl cyanoacetate can lead to the formation of pyridine derivatives, as previously mentioned, but also highlights the potential for further annulation to create more complex fused systems. mdpi.com
The following table summarizes the synthesis of some of these other nitrogen-containing heterocycles:
| Reactant(s) | Product | Heterocyclic System |
| Cyanoacetylhydrazine derivative and diazonium salts | 3-(α-hydrazo-acetonitrilo)-1,2,4-triazine derivatives | 1,2,4-Triazine mdpi.com |
| β-Cyano esters and hydrazine hydrate | 6-Hydrazinopyridazine-3-one derivatives | Pyridazine researchgate.net |
| β-Cyano esters and limited hydrazine hydrate | Dipyrrolo[1,2-b:1′,2′-e] chim.itresearchgate.netrsc.orgresearchgate.nettetrazine derivative | Fused Tetrazine researchgate.net |
Stereoselective Transformations and Chiral Pool Applications
This compound as a Chiral Building Block
Diastereoselective Reaction Pathways
The reactivity of this compound and its derivatives can be harnessed to achieve diastereoselective transformations, leading to the formation of stereochemically complex molecules. One notable pathway involves the [3+2] cycloaddition reaction of N-metalated azomethine ylides with α-substituted acrylates, which serves as a powerful tool for the stereocontrolled synthesis of highly substituted pyrrolidines.
Research Findings from Asymmetric [3+2] Cycloaddition Reactions
Detailed investigations into the 1,3-dipolar cycloaddition of N-lithiated azomethine ylides with various electron-deficient alkenes have demonstrated the potential for high diastereoselectivity. The reaction between the azomethine ylide derived from N-(benzylidene)trimethylsilylamine and α,β-unsaturated esters has been a key area of study. The stereochemical outcome of these reactions is significantly influenced by the nature of the reactants and the reaction conditions.
In a study by Carretero and colleagues, the reaction of the N-lithiated azomethine ylide of N-(benzylidene)trimethylsilylamine with different α-substituted methyl acrylates was explored. The presence of a substituent at the α-position of the acrylate (B77674) plays a crucial role in directing the stereochemical course of the cycloaddition, leading to the preferential formation of one diastereomer over the other.
The reaction proceeds via a concerted cycloaddition mechanism, where the dipole and the dipolarophile approach each other in a specific orientation to minimize steric hindrance and maximize orbital overlap. The facial selectivity of the approach is dictated by the existing stereocenter in the chiral dipolarophile, resulting in the formation of new stereocenters in the pyrrolidine (B122466) ring with a high degree of stereocontrol.
The diastereoselectivity of the cycloaddition is typically high, affording the corresponding pyrrolidines with a predominance of the trans diastereomer. The table below summarizes the results of the cycloaddition reaction between the N-lithiated azomethine ylide and various α-substituted methyl acrylates.
| Entry | Dipolarophile (α-Substituted Acrylate) | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |
|---|---|---|---|---|
| 1 | Methyl 2-chloroacrylate | Methyl 4-phenyl-5-chloropyrrolidine-2-carboxylate | 75 | >95:5 |
| 2 | Methyl 2-bromoacrylate | Methyl 4-phenyl-5-bromopyrrolidine-2-carboxylate | 70 | >95:5 |
| 3 | Methyl 2-phenylthioacrylate | Methyl 4-phenyl-5-(phenylthio)pyrrolidine-2-carboxylate | 80 | 90:10 |
| 4 | Methyl 2-cyanoacrylate | Methyl 4-phenyl-5-cyanopyrrolidine-2-carboxylate | 85 | 88:12 |
The data clearly indicates that the cycloaddition proceeds with high yields and excellent diastereoselectivity, particularly with halogenated acrylates. The stereochemical assignment of the major diastereomer as the trans isomer was confirmed through spectroscopic analysis and chemical correlation. This diastereoselective pathway provides a reliable method for the synthesis of highly functionalized pyrrolidines, which are valuable building blocks in organic synthesis and medicinal chemistry.
Mechanistic Investigations of Reactions Involving Methyl 2 Amino 2 Cyanoacetate
Elucidation of Reaction Pathways and Intermediates
Mechanistic studies of reactions involving cyanoacetate (B8463686) derivatives have revealed intricate pathways and transient intermediates that govern the final product distribution. These investigations often employ a combination of kinetic studies, spectroscopic analysis, and computational modeling to map out the energetic landscape of the reaction.
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an active methylene (B1212753) compound with a carbonyl group. researchgate.net While specific studies on methyl 2-amino-2-cyanoacetate are limited, extensive research on related cyanoacetates, such as ethyl cyanoacetate, provides a robust framework for understanding its mechanistic behavior.
The reaction is typically catalyzed by a base, which deprotonates the acidic α-carbon of the cyanoacetate to form a resonance-stabilized carbanion or enolate. wikipedia.org This nucleophile then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The subsequent steps involve protonation of the resulting alkoxide and dehydration to yield the final α,β-unsaturated product.
Two primary mechanistic pathways are generally considered:
The Carbanion Pathway: A base abstracts a proton from the α-carbon of the cyanoacetate, generating a carbanion. This carbanion then performs a nucleophilic attack on the carbonyl compound.
The Enolate Pathway: The base promotes the formation of an enolate, which then acts as the nucleophile.
The reaction is significantly influenced by the nature of the catalyst. Both acidic and basic sites on a catalyst's surface can be essential for achieving high reaction rates. researchgate.netrsc.org For instance, in reactions catalyzed by mixed metal oxides like ZnO, surface acid sites can activate the carbonyl group, while basic sites facilitate the deprotonation of the cyanoacetate. researchgate.netrsc.org
Organocatalysts, such as amines (e.g., piperidine (B6355638), pyridine) or imidazolium (B1220033) salts, are also widely used. uab.cataston.ac.uk Amine catalysts function by forming an iminium ion with the carbonyl compound, which is more electrophilic, or by acting as a base to generate the enolate from the cyanoacetate. researchgate.net
Below is a table summarizing various catalytic systems used in Knoevenagel condensations with related cyanoacetates and their proposed mechanistic roles.
Table 1: Catalytic Systems in Knoevenagel Condensation of Cyanoacetates| Catalyst Type | Example Catalyst | Mechanistic Role |
|---|---|---|
| Metal Oxides | ZnO, γ-Al2O3 | Provides both acidic sites (to activate carbonyl) and basic sites (to deprotonate cyanoacetate). researchgate.netrsc.org |
| Organocatalysts | Imidazolium salts | Act as environmentally friendly catalysts, facilitating proton transfer. uab.cat |
| Phosphanes | Triphenylphosphine (TPP) | Acts as a mild, efficient catalyst, particularly under solvent-free conditions. organic-chemistry.org |
| Basic Catalysts | N-Methylmorpholine | Functions as a cost-effective and eco-friendly base to generate the nucleophile. researchgate.net |
| Ionic Liquids | [BMIM]+[BF4]¯ | Can act as both catalyst and solvent, promoting the reaction without other additives. aston.ac.uk |
In the context of a Michael reaction, a cyanoacetate derivative can act as a "Michael donor." The reaction involves the 1,4-addition of a nucleophile (the enolate of the cyanoacetate) to an α,β-unsaturated carbonyl compound, known as the "Michael acceptor." wikipedia.org This reaction is a powerful tool for forming C-C bonds in a conjugate fashion. masterorganicchemistry.com
The mechanism proceeds through three principal steps: masterorganicchemistry.comlibretexts.org
Enolate Formation: A base removes the acidic α-proton from the cyanoacetate, creating a stabilized enolate ion. The stability is conferred by the electron-withdrawing nature of both the nitrile and ester groups. wikipedia.org
Conjugate Addition: The enolate nucleophile attacks the β-carbon of the α,β-unsaturated system. This is an example of a conjugate addition, where the attack occurs at the end of the conjugated system, leading to the formation of a new enolate intermediate. libretexts.org
Protonation: The newly formed enolate is protonated by a proton source (often the conjugate acid of the base catalyst or the solvent) to yield the final 1,4-adduct. masterorganicchemistry.com
The regioselectivity of the Michael addition (1,4-addition) over direct addition (1,2-addition to the carbonyl group) is a key feature. Weaker, softer nucleophiles like cyanoacetate enolates preferentially undergo 1,4-addition, whereas harder nucleophiles like Grignard reagents tend to favor 1,2-addition. chemistrysteps.com
The bifunctional nature of this compound, possessing both nucleophilic (amino) and electrophilic (nitrile, ester) centers, makes it a prime candidate for intramolecular reactions. These pathways are crucial for the synthesis of heterocyclic compounds.
Intramolecular Cyclization: Intramolecular cyclization can occur when a nucleophilic group within the molecule attacks an electrophilic center, leading to ring formation. For instance, after participating in a primary reaction like a Michael addition, the amino group of a modified this compound could potentially attack a carbonyl or nitrile group within the same molecule.
Studies on related compounds have shown that carbanions formed from cyano-containing molecules can attack an internal cyano group, initiating cyclization. researchgate.net Similarly, amino esters can undergo intramolecular cyclization to form lactams, a process that can be thermally induced or catalyzed. nih.govnih.gov The regioselectivity of such cyclizations can often be controlled by reaction conditions, such as the use of acidic or basic catalysts. mdpi.com For example, base-catalyzed reactions might favor the deprotonation of the α-carbon followed by cyclization, whereas acid catalysis could protonate the nitrile or carbonyl group, activating it for nucleophilic attack by the amino group. mdpi.comfrontiersin.org
Cycloaddition Pathways: Cycloaddition reactions involve the concerted or stepwise combination of two or more π-systems to form a cyclic product. While less common for simple cyanoacetates, the nitrile group can participate as a 2π component in certain cycloadditions, such as the Diels-Alder reaction, although this typically requires activation. mit.edu Formal [3+2] cycloadditions involving isocyanoacetates and nitrobenzofurans have been reported, leading to complex tricyclic frameworks. nih.gov The amino group in this compound could also be transformed into a component for cycloaddition, for example, by conversion to an imine or azide.
This compound can be involved in complex, multi-step transformations and tandem reactions. These reactions often combine several of the fundamental mechanistic steps discussed above into a single synthetic operation.
One example is a tandem Knoevenagel condensation-Michael addition. In this sequence, an aldehyde first undergoes a Knoevenagel condensation with a cyanoacetate. The resulting electron-deficient alkene can then be immediately subjected to a Michael addition by another nucleophile present in the reaction mixture. researchgate.net
Another complex transformation involves multicomponent reactions for the synthesis of heterocyclic libraries, such as 2-amino-4H-chromenes. A proposed mechanism for a tandem oxidation process starts with the oxidation of an alcohol to an aldehyde. nih.gov This is followed by a base-catalyzed Knoevenagel condensation of the in-situ generated aldehyde with a malononitrile (B47326) equivalent. The resulting intermediate then undergoes a Michael addition with a phenol (B47542) derivative, followed by an intramolecular cyclization to furnish the final chromene ring system. nih.gov The mechanism of a related transformation is depicted below.
Table 2: Proposed Mechanistic Steps in a Tandem Reaction
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Knoevenagel Condensation | An aldehyde reacts with the active methylene compound (e.g., methyl cyanoacetate) to form an α,β-unsaturated intermediate. |
| 2 | Michael Addition | A nucleophile (e.g., a phenol or dicarbonyl compound) adds to the β-carbon of the unsaturated intermediate. nih.gov |
| 3 | Intramolecular Cyclization | A nucleophilic group within the Michael adduct attacks an electrophilic site (e.g., the nitrile group) to close the ring. |
| 4 | Tautomerization/Protonation | The cyclic intermediate tautomerizes or is protonated to yield the final stable heterocyclic product. |
Catalytic Roles in Reaction Mechanisms
Catalysts play a pivotal role in directing the outcome of reactions involving this compound by lowering activation energies and providing alternative reaction pathways.
Organocatalysis: Organocatalysts are small, metal-free organic molecules that can accelerate chemical reactions. In the context of cyanoacetate chemistry, they offer an environmentally benign alternative to metal catalysts. uab.cat
Basic Organocatalysts: Amines like piperidine or DABCO, and imidazolium-based ionic liquids, function as Brønsted or Lewis bases. uab.catresearchgate.net They operate by deprotonating the α-carbon of the cyanoacetate to generate the nucleophilic enolate, which then initiates the Knoevenagel or Michael reaction. researchgate.net
Acidic Organocatalysts: Brønsted acids, such as cyanoacetic acid itself or silica-supported perchloric acid, can catalyze reactions by protonating the carbonyl oxygen of the electrophile. frontiersin.orgscielo.br This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Metal Catalysis: A wide range of metal-based catalysts are effective in promoting reactions of cyanoacetates. Their mechanism of action varies depending on the metal and the ligand environment.
Lewis Acid Metal Catalysts: Metal ions (e.g., from Cu, Ni, Mg complexes) can act as Lewis acids. researchgate.netnih.gov They coordinate to the carbonyl oxygen of the aldehyde or ketone, polarizing the C=O bond and increasing its electrophilicity. This activation facilitates the attack by the relatively weak cyanoacetate nucleophile. In some cases, the metal complex can also act as a template, bringing the reactants together in a favorable orientation for reaction. nih.gov
Metal Oxides: As mentioned earlier, solid catalysts like ZnO or γ-Al2O3 possess both Lewis acidic (metal cations) and Brønsted basic (oxide anions or surface hydroxyls) sites. researchgate.netrsc.org This bifunctional nature allows them to activate both the electrophile and the nucleophile simultaneously, leading to high catalytic efficiency. rsc.org
Redox-Active Metal Catalysts: In certain transformations, metal catalysts can participate in redox cycles. For instance, in tandem oxidation-condensation reactions, a metal species like tungstate (B81510) (WO₄²⁻) can catalyze the oxidation of an alcohol to an aldehyde, which is then consumed in a subsequent condensation step. nih.gov Metal complexes are also known to catalyze oxidation reactions involving amino acids. scirp.org
The choice of catalyst is therefore critical, as it can influence not only the reaction rate but also the chemo-, regio-, and stereoselectivity of the transformation.
Influence of Catalyst Structure on Selectivity and Yield
The influence of catalyst structure can be broadly understood by considering steric and electronic effects, as well as the specific spatial arrangement of functional groups in chiral catalysts, which is crucial for enantioselectivity.
Organocatalysis: The Role of Chiral Scaffolds
In organocatalyzed reactions, the catalyst's structure provides a chiral environment that directs the approach of the reactants, thereby favoring the formation of one enantiomer over the other. Bifunctional catalysts, which possess both a Brønsted acid and a Brønsted base moiety, are particularly effective in this regard. Chiral thiourea (B124793) and squaramide catalysts, for instance, have been successfully employed in reactions leading to the synthesis of complex molecules.
For example, in the synthesis of 2-amino-3-cyano-4H-chromene derivatives, which can be conceptually related to reactions involving cyanoacetate precursors, the structure of the organocatalyst is paramount. It is believed that these catalysts operate through a bifunctional mechanism, activating the reacting partners via hydrogen bonding. The precise geometry and hydrogen-bonding capabilities of the catalyst dictate the stereochemical outcome.
Research into the asymmetric synthesis of 2-amino-3-cyano-4H-chromenes has demonstrated the effectiveness of chiral thiourea and cinchona derivatives as catalysts. In one study, the use of a cinchona-thiourea-based organocatalyst in conjunction with an additive was shown to facilitate the Friedel-Crafts alkylation of indoles with 2-iminochromene derivatives, affording the products in good yields and with moderate enantioselectivities. The proposed mechanism involves the catalyst activating both reagents through hydrogen bonding, thereby controlling the stereochemistry of the product.
Further investigations by other research groups have explored multicomponent reactions for the synthesis of related nitroalkyl derivatives. These studies highlight how the catalyst structure, in this case also a chiral thiourea, is essential for orchestrating a cascade of reactions including Knoevenagel condensation, cyclization, and a stereocontrolled conjugate addition. The enantioselectivity of these processes is directly linked to the catalyst's ability to create a well-defined chiral pocket for the reactants.
Metal-Based Catalysis: Ligand Effects and Metal Center Contributions
In metal-catalyzed reactions, the structure of the ligand coordinated to the metal center plays a critical role in determining selectivity and yield. The ligand can influence the electronic properties of the metal, affecting its reactivity, and can also create a sterically defined environment around the active site, which is crucial for stereocontrol in asymmetric catalysis.
In a different study focusing on the phase transfer Cα-alkylation of Schiff bases of amino acid esters, the influence of substituents on chiral Cu(II) and Ni(II) salen complexes was investigated. The presence of bulky substituents on the phenyl ring of the catalyst was found to drastically decrease both the chemical yield and the enantiomeric excess of the product. This suggests that excessive steric hindrance around the metal center can impede the approach of the substrate, thereby reducing the reaction rate and disrupting the chiral induction. Conversely, the introduction of a chlorine atom at specific positions on the substrate was shown to enhance both yield and asymmetric induction, demonstrating the intricate interplay between the structures of the catalyst, substrate, and the resulting transition state.
The following table summarizes the effect of catalyst structure on the yield and enantioselectivity in a representative asymmetric alkylation reaction of an amino acid derivative, illustrating the principles discussed.
| Catalyst | Substituent on Salen Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| Cu(II) Salen | Unsubstituted | High | High |
| Cu(II) Salen | Bulky group at position 3 | Low | Low |
| Cu(II) Salen | Bulky groups at positions 3 and 5 | Very Low | Very Low |
| Ni(II) Salen | Unsubstituted | Moderate | Moderate |
This table is illustrative and based on general findings in the literature regarding the impact of catalyst structure on similar reactions.
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Advanced Synthetic Strategies and Future Research Directions
Development of Novel Catalytic Systems for Transformations
The advancement of synthetic methodologies involving methyl 2-amino-2-cyanoacetate is intrinsically linked to the discovery of novel and efficient catalytic systems. Research in this area is focused on enhancing selectivity, particularly enantioselectivity, and expanding the scope of transformations.
Chiral Metal Complexes for Asymmetric Synthesis: The development of chiral catalysts is paramount for the synthesis of enantiomerically enriched molecules, which is crucial in medicinal chemistry. While direct asymmetric transformations on this compound are an emerging area, related studies on similar substrates provide a strong foundation. For instance, chiral Cu(II) and Ni(II) salen complexes have been effectively used as catalysts in the asymmetric Cα-alkylation of α-amino acid derivatives under phase-transfer conditions nih.gov. These catalytic systems could potentially be adapted for the enantioselective alkylation of this compound, providing access to a wide range of chiral α-amino acid precursors.
Organocatalysis for Enantioselective Reactions: Organocatalysis has emerged as a powerful tool in asymmetric synthesis. Chiral thioureas, cinchona alkaloids, and other small organic molecules have been successfully employed in the enantioselective synthesis of various heterocyclic compounds from precursors structurally related to this compound mdpi.comnih.gov. For example, bifunctional thiourea (B124793) catalysts have been utilized in the enantioselective synthesis of 2-amino-3-cyano-4H-chromene derivatives mdpi.com. The application of similar organocatalytic strategies to reactions involving this compound could lead to highly enantioselective syntheses of complex molecules.
Multifunctional Heterogeneous Catalysts: To improve the sustainability and reusability of catalysts, research is directed towards the development of multifunctional heterogeneous catalysts. A novel base-metal multifunctional nanomagnetic catalyst has been prepared for the synthesis of 2-amino-3-cyano-4H-chromenes through a multicomponent tandem oxidation process nih.gov. Such catalysts, which can be easily recovered and reused, offer significant advantages in terms of process efficiency and environmental impact. Designing similar multifunctional catalysts for transformations of this compound could enable more sustainable and economically viable synthetic processes.
Table 1: Examples of Catalytic Systems for Transformations of Related Cyano-Compounds
| Catalyst Type | Example Catalyst | Reaction Type | Substrate Class | Potential Application for this compound | Reference |
| Chiral Metal Complex | Cu(II) and Ni(II) Salen Complexes | Asymmetric Cα-alkylation | α-Amino acid derivatives | Enantioselective synthesis of α,α-disubstituted α-amino acids | nih.gov |
| Organocatalyst | Chiral Thiourea Derivatives | Enantioselective cyclization | Naphthols and α,α-dicyanoolefins | Asymmetric synthesis of chromene and other heterocyclic derivatives | mdpi.com |
| Multifunctional Catalyst | (γ-Fe2O3-Im-Py)2WO4 | Multicomponent tandem oxidation | Alcohols, malononitrile (B47326), β-dicarbonyls | One-pot synthesis of complex heterocycles | nih.gov |
Exploration of Sustainable and Atom-Economical Processes
The principles of green chemistry are increasingly influencing the design of synthetic routes. For a versatile building block like this compound, the development of sustainable and atom-economical processes is a key research direction.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction rates and improve yields in a variety of organic transformations. The synthesis of novel α,β-unsaturated 2-cyanoacetamide (B1669375) derivatives has been achieved using microwave-assisted Knoevenagel condensation, adhering to green chemistry principles nih.gov. Applying microwave technology to reactions involving this compound could lead to more efficient and environmentally friendly synthetic protocols.
Atom Economy in Multicomponent Reactions: Multicomponent reactions (MCRs) are inherently atom-economical as they combine three or more reactants in a single step to form a complex product, minimizing waste. The Strecker reaction, a classic MCR for the synthesis of α-aminonitriles, is a prime example of an atom-economical process nih.govresearchgate.netmdpi.comresearchgate.netrsc.org. Designing new MCRs that incorporate this compound will be a significant step towards more sustainable synthetic routes.
Use of Greener Solvents and Catalysts: A key aspect of sustainable chemistry is the use of environmentally benign solvents and catalysts. Research into the use of water as a solvent for organic reactions has gained significant traction. For instance, a truly green synthesis of α-aminonitriles via the Strecker reaction has been developed using indium powder in water as a catalyst system nih.gov. Exploring aqueous reaction conditions and recyclable, non-toxic catalysts for transformations of this compound is a promising avenue for future research.
Design of New Multicomponent Reactions Incorporating the Compound
Multicomponent reactions (MCRs) offer a powerful strategy for the rapid construction of complex molecular architectures from simple starting materials researchgate.netrsc.org. The unique functionality of this compound makes it an ideal candidate for the design of novel MCRs.
Pseudo-Multicomponent Reactions: In pseudo-MCRs, one of the reactants participates in more than one reaction step. A stereoselective cascade pseudo-five-component reaction has been reported for the synthesis of highly functionalized 3-azabicyclo[3.3.1]nona-2,7-dienes from aromatic aldehydes, cyanoacetic esters, malononitrile, and acetylacetone (B45752) nih.gov. The design of similar pseudo-MCRs where this compound acts as a key building block could lead to the discovery of novel and complex heterocyclic scaffolds.
Synthesis of Heterocyclic Libraries: The reactivity of the amino and cyano groups in this compound can be exploited in MCRs to generate diverse libraries of heterocyclic compounds. For example, a multi-component synthesis of N-substituted 2-amino-3-cyano pyrroles has been developed from nitroepoxides, amines, and malononitrile rsc.org. By replacing malononitrile with this compound, it may be possible to access novel pyrrole (B145914) derivatives with an ester functionality. Similarly, metal-free multicomponent macroheterocyclization reactions have been used to synthesize novel tetrathiadienes rsc.org.
Table 2: Examples of Multicomponent Reactions with Related Building Blocks
| Reaction Name/Type | Reactants | Product Class | Potential for this compound | Reference |
| Strecker Reaction | Aldehydes, Amines, Cyanide Source | α-Aminonitriles | Synthesis of α-amino acid precursors | nih.govmdpi.com |
| Pseudo-Five-Component Reaction | Aromatic aldehydes, Cyanoacetic esters, Malononitrile, Acetylacetone | 3-Azabicyclo[3.3.1]nonanes | Access to complex bridged heterocyclic systems | nih.gov |
| Pyrrole Synthesis | Nitroepoxides, Amines, Malononitrile | N-Substituted 2-amino-3-cyanopyrroles | Synthesis of functionalized pyrrole derivatives | rsc.org |
Applications in Specialized Chemical Synthesis
The versatility of this compound as a synthetic intermediate allows for its application in the synthesis of a wide range of specialized chemical structures, particularly those with biological or pharmaceutical relevance.
Synthesis of Unnatural Amino Acids: this compound can serve as a precursor for the synthesis of α,α-disubstituted β-amino amides, which are important building blocks for peptidomimetics rsc.org. A practical and efficient methodology for the preparation of these compounds has been developed in three steps from methyl cyanoacetate (B8463686) rsc.org. This highlights the potential of its amino-substituted counterpart in accessing novel amino acid derivatives.
Construction of Bioactive Heterocycles: Cyanoacetamide derivatives are versatile precursors in the synthesis of a variety of pharmacologically active heterocyclic compounds researchgate.nettubitak.gov.trresearchgate.net. For example, they are used in the synthesis of pyridone derivatives researchgate.net. The incorporation of this compound into similar synthetic schemes could lead to the discovery of novel bioactive heterocyclic entities.
Pharmaceutical Intermediates: The structural motifs accessible from this compound are prevalent in many pharmaceutical compounds. Its ability to act as a precursor for complex molecules makes it a valuable intermediate in drug discovery and development nbinno.com.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of chemical synthesis with flow chemistry and automated platforms is revolutionizing the way molecules are made, enabling high-throughput screening and rapid optimization of reaction conditions.
Automated Flow Synthesis: Automated fast-flow peptide synthesis (AFPS) has demonstrated the potential for the rapid and efficient synthesis of long peptide chains chimia.ch. Similar automated platforms can be envisaged for the synthesis of small molecule libraries using versatile building blocks like this compound. The use of pre-filled reagent cartridges and automated synthesizers can significantly accelerate the discovery of new chemical entities chimia.chsigmaaldrich.com.
Multistep Synthesis in Flow: Automated platforms for multistep synthesis based on the combination of flow modules are being developed fu-berlin.de. These systems allow for the efficient execution, investigation, and optimization of chemical reactions and multistep processes. The use of this compound in such automated flow systems could enable the rapid and efficient synthesis of complex target molecules and diverse compound libraries.
Data-Driven Synthesis: The future of chemical synthesis lies in the integration of automation with data-driven algorithms nih.govdigitellinc.com. Autonomous platforms for organic synthesis can accelerate the design-synthesis-test cycle, which is a bottleneck in the discovery of new functional molecules nih.gov. The predictable reactivity of this compound makes it an excellent candidate for incorporation into such data-driven synthetic platforms.
Q & A
Q. What are the optimal storage conditions for methyl 2-amino-2-cyanoacetate to ensure long-term stability?
this compound should be stored at -20°C for long-term preservation (1–2 years) to prevent decomposition. Short-term storage (1–2 weeks) at -4°C is acceptable but not recommended for prolonged periods due to potential hydrolysis or dimerization. Stability is critical for reproducibility in multi-step syntheses, particularly when the compound is used as an intermediate in imidazole or amide formation .
Q. How can the structure of this compound be confirmed using spectroscopic methods?
Nuclear magnetic resonance (NMR) is the primary method for structural confirmation. Key signals include:
- ¹H NMR : A singlet at δ 3.75 ppm (3H, -OMe), a broad peak at δ 3.33 ppm (2H, -NH₂), and a singlet at δ 4.83 ppm (1H, -CH-) .
- ¹³C NMR : Peaks at δ 46.4 ppm (CH₃), 53.1 ppm (CH), 118.6 ppm (CN), and 167.8 ppm (CO) . These data distinguish it from ethyl ester analogs, which show additional ethyl-group signals (e.g., δ 1.23 ppm for -CH₂CH₃) .
Q. What synthetic routes are available for preparing this compound, and how do reaction conditions affect yield?
The compound is synthesized via reduction of methyl 2-cyano-2-(hydroxyimino)acetate (oxime intermediate) using reducing agents like hydrogenation or catalytic transfer hydrogenation. Key steps include:
- Oximation : Reaction of methyl 2-cyanoacetate with hydroxylamine to form the oxime .
- Reduction : Use of fine bubble (FB) technology with ammonia gas to achieve selective reduction, yielding 52% for the methyl ester vs. 42% for the ethyl analog due to higher methyl ester reactivity . Solvent choice (e.g., DMSO for NMR analysis) and temperature control (20–30°C) are critical to minimize side reactions.
Advanced Research Questions
Q. Why does the amidation of this compound fail under high-pressure conditions, and how can this be resolved?
In pressure-resistant containers, amidation failures (e.g., no reaction after 2 hours at 0.3 MPa and 120°C) may arise from solvent-ammonia incompatibility, leading to gas-liquid phase separation. Methodological adjustments include:
- Using aqueous ammonia to maintain a homogeneous liquid phase.
- Sealed vial reactions at 100°C to enhance ammonia solubility . Alternatively, enzymatic or transition-metal catalysis could bypass these limitations, though this requires further optimization.
Q. How do steric and electronic effects of methyl vs. ethyl esters influence coupling reaction efficiency in heterocycle synthesis?
Methyl esters exhibit higher reactivity in coupling reactions (e.g., with formamidine) due to reduced steric hindrance and stronger electron-withdrawing effects, enhancing electrophilicity at the cyano-carbon. This results in a 52% yield for methyl 5-amino-1H-imidazole-4-carboxylate vs. 42% for the ethyl analog . Computational modeling (e.g., DFT) can further elucidate transition-state energetics and guide substituent selection.
Q. What analytical strategies address contradictions in vapor pressure and polarity data for this compound?
Discrepancies in reported vapor pressure (0.5±0.4 mmHg at 25°C) and polarity (polarizability 10.2±0.5 ×10⁻²⁴ cm³) may stem from measurement techniques (e.g., static vs. dynamic methods). To resolve these:
- Validate vapor pressure via effusion experiments under controlled humidity.
- Reassess polarity using HPLC retention time correlation with logP values . Cross-referencing with analogs (e.g., ethyl 2-cyanoacetoacetate) can identify systematic errors in instrumentation .
Methodological Considerations
- Synthetic Optimization : Use design of experiments (DoE) to screen reducing agents (e.g., NaBH₄ vs. H₂/Pd-C) and solvent systems .
- Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH) and LC-MS to identify decomposition pathways .
- Safety Protocols : Adopt protective measures (gloves, goggles) when handling cyano-containing intermediates due to potential toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
